1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of 2-hydroxy-1-naphthaldehyde and features a hydrazone linkage with a substituted pyrimidine ring. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction can produce hydrazine derivatives, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor to the compound, used in various organic synthesis reactions.
3,4-Dimethoxybenzaldehyde: Another aromatic aldehyde with similar reactivity.
6-Phenyl-2-pyrimidinylhydrazine: A related hydrazine derivative used in similar synthetic applications.
Uniqueness
2-HYDROXY-1-NAPHTHALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a fluorescent probe make it particularly valuable in scientific research .
Properties
Molecular Formula |
C29H24N4O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H24N4O3/c1-35-27-15-13-21(16-28(27)36-2)25-17-24(20-9-4-3-5-10-20)31-29(32-25)33-30-18-23-22-11-7-6-8-19(22)12-14-26(23)34/h3-18,34H,1-2H3,(H,31,32,33)/b30-18+ |
InChI Key |
ZAEMQCWOBJAQED-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=C(C=CC5=CC=CC=C54)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=C(C=CC5=CC=CC=C54)O)OC |
Origin of Product |
United States |
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